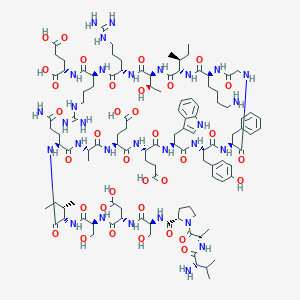
3-Cyano-6-methyl-2(1H)-pyridinone
概要
説明
3-Cyano-6-methyl-2(1H)-pyridinone is a heterocyclic compound with the molecular formula C7H6N2O. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to a pyridinone ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Cyano-6-methyl-2(1H)-pyridinone involves the reaction of sodium methoxide with a mixture of acetone and ethyl formate, followed by the addition of cyanoacetamide and piperidine acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired product . The yield of this method ranges from 55% to 62%, and the product can be purified by recrystallization from ethanol.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of non-toxic and inexpensive catalysts, such as triethylamine, in one-pot multi-component reactions has been explored to enhance the efficiency and yield of the process .
化学反応の分析
Types of Reactions
3-Cyano-6-methyl-2(1H)-pyridinone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in 2-chloro-3-cyano-6-methoxymethyl-4-methylpyridine can be substituted by a mercapto group to form 2(1H)-pyridinethione.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as mercapto groups and bases like KOH are commonly used.
Alkylation: Halomethylene compounds, such as methyl- and ethylchloroacetates, are used under basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 2(1H)-pyridinethione derivatives.
Alkylation: Formation of N- and O-structural isomers.
科学的研究の応用
3-Cyano-6-methyl-2(1H)-pyridinone has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Cyano-6-methyl-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
類似化合物との比較
Similar Compounds
3-Cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one: A similar compound used as a nucleophile in one-pot reactions.
3-Cyano-6-methoxymethyl-4-methyl-2(1H)-pyridinethione: Undergoes nucleophilic substitution and alkylation reactions.
Uniqueness
3-Cyano-6-methyl-2(1H)-pyridinone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in scientific research and industry.
特性
IUPAC Name |
6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-2-3-6(4-8)7(10)9-5/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMGYEKEYXUTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063375 | |
| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4241-27-4 | |
| Record name | 1,2-Dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4241-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004241274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4241-27-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-6-methyl-2-oxonicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the interactions of 3-Cyano-6-methyl-2(1H)-pyridinone (Hcmp) with copper(I)?
A: Hcmp readily forms tetrahedral complexes with copper(I) ions (CuN4). These complexes can further self-assemble into intricate supramolecular structures through a combination of coordination bonds and intermolecular hydrogen bonding. [, ] The type of counteranion present (e.g., ClO4-, BF4-, PF6-, CF3SO3-) influences the hydrogen-bonding mode and distances between Hcmp molecules, leading to distinct 3D architectures. For instance, smaller anions result in open square channels within the framework, while larger anions lead to interpenetrated diamond-like frameworks with larger cavities. []
Q2: What types of supramolecular architectures have been achieved using Hcmp and how are they controlled?
A: Research has demonstrated that Hcmp can be used to construct a variety of supramolecular architectures, including three-dimensional channel structures and multi-fold interpenetrated diamondoid architectures. [] The key to controlling the self-assembly process lies in manipulating the hydrogen bonding interactions between Hcmp molecules. By changing the size of the counteranions present, researchers can influence the hydrogen bonding mode (e.g., 1:2 versus 1:1 hydrogen bonding between Hcmp molecules) and the resulting distances between them. [, ] This control over intermolecular interactions allows for fine-tuning the final supramolecular structure.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














